molecular formula C24H28N4O6S B2710805 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-82-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2710805
M. Wt: 500.57
InChI Key: OYLXOSGZXFWQMY-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications

Agonist Properties of Indole Derivatives

Indole derivatives have been synthesized and tested for their binding affinities to various serotonin receptors, showing agonist activity at 5-HT1D receptors. This research highlights the potential of indole-based compounds in developing treatments for disorders related to serotonin dysregulation. For instance, 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives displayed varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating their potential use in neurological and psychiatric disorders treatment (Barf et al., 1996).

Synthetic Intermediates for Tetracyclic Compounds

The Pd(II)-catalyzed oxidative double cyclization of diarylethynes bearing an aminosulfonyl group led to the synthesis of indolobenzothiazine S,S-dioxides, showcasing the compound's role as a synthetic intermediate. This methodological approach underscores the chemical's utility in crafting complex molecular architectures, which could be invaluable in drug discovery and material science (Ha et al., 2015).

Photochromic Properties of Indole-Based Compounds

Research into the photochemical properties of photochromic [1,3]oxazines, which share a molecular skeleton with fused 3H-indole and nitrobenzooxazine heterocycles, reveals the compound's potential applications in developing photoresponsive materials. These materials could have applications in various fields, including optical data storage and photopharmacology (Deniz et al., 2009).

Antitumor Properties of Sulfonamide Compounds

Compounds from sulfonamide-focused libraries, including derivatives related to the queried chemical structure, have been evaluated for their antitumor activities. These studies highlight the potential of sulfonamide derivatives in cancer treatment, emphasizing their role as cell cycle inhibitors and antimitotic agents (Owa et al., 2002).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-33-18-7-9-19(10-8-18)35(31,32)28-13-4-14-34-22(28)16-27-24(30)23(29)25-12-11-17-15-26-21-6-3-2-5-20(17)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXOSGZXFWQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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